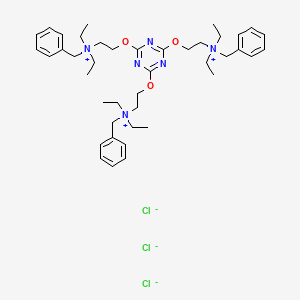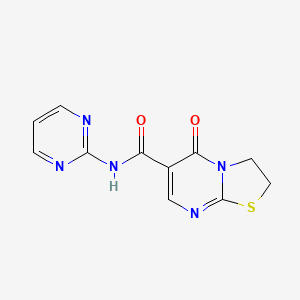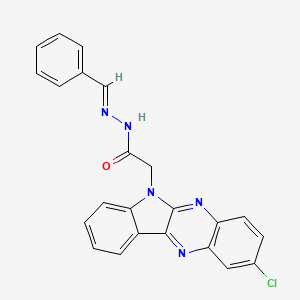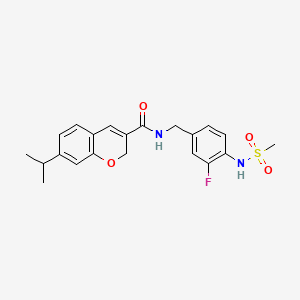
Isopropylchromenamido fluorobenzyl methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylchromenamido fluorobenzyl methanesulfonamide is a complex organic compound with the molecular formula C21H23FN2O4S . This compound is characterized by the presence of multiple functional groups, including isopropyl, chromenamido, fluorobenzyl, and methanesulfonamide moieties. It is primarily used in the cosmetic industry for its ability to inhibit oxidation and protect skin from external influences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropylchromenamido fluorobenzyl methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromenamido moiety: This step involves the reaction of 2H-1-benzopyran-3-carboxamide with appropriate reagents to introduce the chromenamido group.
Introduction of the fluorobenzyl group: This step involves the reaction of the intermediate with fluorobenzyl chloride under basic conditions.
Addition of the isopropyl group: This step involves the reaction of the intermediate with isopropyl bromide in the presence of a base.
Formation of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylchromenamido fluorobenzyl methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and methanesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropylchromenamido fluorobenzyl methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetic products for its ability to inhibit oxidation and protect skin from external influences
Wirkmechanismus
The mechanism of action of isopropylchromenamido fluorobenzyl methanesulfonamide involves its ability to inhibit oxidation and protect cells from oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cellular components. The molecular targets and pathways involved include the inhibition of enzymes responsible for ROS production and the activation of antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Isopropylchromenamido fluorobenzyl methanesulfonamide can be compared with other similar compounds, such as:
Isopropylbenzamido fluorobenzyl methanesulfonamide: Similar structure but lacks the chromenamido moiety.
Isopropylchromenamido chlorobenzyl methanesulfonamide: Similar structure but has a chlorine atom instead of a fluorine atom.
Isopropylchromenamido fluorobenzyl ethanesulfonamide: Similar structure but has an ethanesulfonamide group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
1225570-46-6 |
|---|---|
Molekularformel |
C21H23FN2O4S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]-7-propan-2-yl-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S/c1-13(2)15-5-6-16-9-17(12-28-20(16)10-15)21(25)23-11-14-4-7-19(18(22)8-14)24-29(3,26)27/h4-10,13,24H,11-12H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
TYOSHEICJQQNJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C=C(CO2)C(=O)NCC3=CC(=C(C=C3)NS(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


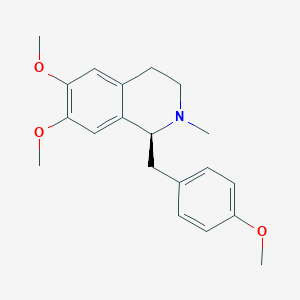


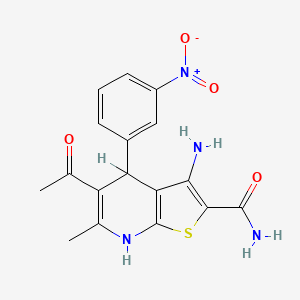
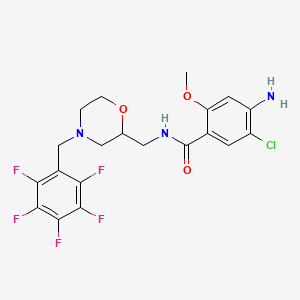
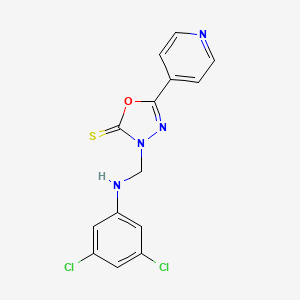
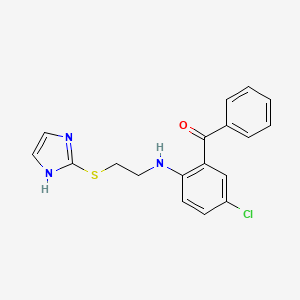
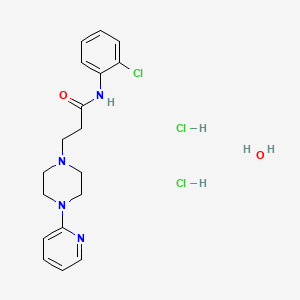

![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

